Cas no 1637741-58-2 (Phenol, 2-[(1R)-1-cyclopropylethyl]-6-(1-methylethyl)-)

Phenol, 2-[(1R)-1-cyclopropylethyl]-6-(1-methylethyl)- structure
1637741-58-2 structure
Nome del prodotto:Phenol, 2-[(1R)-1-cyclopropylethyl]-6-(1-methylethyl)-
Numero CAS:1637741-58-2
MF:C14H20O
MW:204.308004379272
CID:4537786
PubChem ID:86301664

Phenol, 2-[(1R)-1-cyclopropylethyl]-6-(1-methylethyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Phenol, 2-[(1R)-1-cyclopropylethyl]-6-(1-methylethyl)-
    • HSK 3486
    • HSK3486
    • HSK-3486
    • Cipepofol
    • CHEMBL4094894
    • US20240132445, Compound Control 3
    • D12449
    • Ciprofol [WHO-DD]
    • starbld0007622
    • HY-116152
    • 2-(1R)-1-cyclopropylethyl)-6-(propan-2-yl)phenol
    • Ciprofol
    • WHO 11910
    • SCHEMBL17515121
    • (R)-2-(1-Cyclopropylethyl)-6-isopropylphenol
    • Cipepofol (USAN/INN)
    • 2-[(1r)-1-cyclopropylethyl]-6-isopropylphenol
    • M3WGS532VY
    • Cipepofol [USAN]
    • Phenol, 2-((1R)-1-cyclopropylethyl)-6-(1-methylethyl)-
    • Cipepofol?
    • GTPL10812
    • HSK-3486, (R)-
    • CS-0064163
    • CIPEPOFOL [INN]
    • UNII-M3WGS532VY
    • BMEARIQHWSVDBS-SNVBAGLBSA-N
    • GLXC-25528
    • BDBM669517
    • AKOS040752041
    • 2-((1R)-1-cyclopropylethyl)-6-propan-2-ylphenol
    • 2-[(1R)-1-cyclopropylethyl]-6-isopropyl-phenol
    • DA-51922
    • 1637741-58-2
    • 2-[(1R)-1-cyclopropylethyl]-6-propan-2-ylphenol
    • H27794
    • Inchi: InChI=1S/C14H20O/c1-9(2)12-5-4-6-13(14(12)15)10(3)11-7-8-11/h4-6,9-11,15H,7-8H2,1-3H3/t10-/m1/s1
    • Chiave InChI: BMEARIQHWSVDBS-SNVBAGLBSA-N
    • Sorrisi: CC(C)C1=CC=CC([C@H](C)C2CC2)=C1O

Proprietà calcolate

  • Massa esatta: 204.151415257g/mol
  • Massa monoisotopica: 204.151415257g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 3
  • Complessità: 207
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 20.2Ų
  • XLogP3: 4.4

Proprietà sperimentali

  • Colore/forma: Solid powder

Phenol, 2-[(1R)-1-cyclopropylethyl]-6-(1-methylethyl)- Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Condizioni di conservazione:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

Phenol, 2-[(1R)-1-cyclopropylethyl]-6-(1-methylethyl)- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T32105-5mg
Cipepofol
1637741-58-2
5mg
¥ 7000 2023-09-07
Ambeed
A1461408-1mg
(R)-2-(1-Cyclopropylethyl)-6-isopropylphenol
1637741-58-2 98%
1mg
$159.0 2025-02-28
MedChemExpress
HY-116152-25mg
Cipepofol
1637741-58-2 99.42%
25mg
¥7280 2024-07-24
MedChemExpress
HY-116152-1mg
Cipepofol
1637741-58-2 99.42%
1mg
¥1030 2024-07-24
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T32105-50mg
Cipepofol
1637741-58-2
50mg
¥ 13800 2023-09-07
MedChemExpress
HY-116152-10mM*1 mL in DMSO
Cipepofol
1637741-58-2 99.42%
10mM*1 mL in DMSO
¥2315 2024-07-24
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T32105-5 mg
Cipepofol
1637741-58-2
5mg
¥7000.00 2022-12-04
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T32105-100 mg
Cipepofol
1637741-58-2
100MG
¥-1.00 2022-12-04
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T32105-500 mg
Cipepofol
1637741-58-2
500MG
¥-1.00 2022-12-04
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T32105-100mg
Cipepofol
1637741-58-2
100mg
¥ 17500 2023-09-07
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1637741-58-2)Phenol, 2-[(1R)-1-cyclopropylethyl]-6-(1-methylethyl)-
A1250816
Purezza:99%/99%/99%
Quantità:5mg/10mg/25mg
Prezzo ($):316/504/1008